

Picrasidine N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N is a naturally occurring dimeric β-carboline alkaloid isolated from the plant Picrasma quassioides. It has garnered significant interest in the scientific community for its selective agonistic activity towards the Peroxisome Proliferator-Activated Receptor β/δ (PPAR β/δ), a nuclear receptor implicated in various physiological processes, including lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Picrasidine N**, with a focus on its interaction with the PPAR β/δ signaling pathway. Detailed experimental protocols for its isolation and for a key biological assay are also presented.

Chemical Structure and Identification

Picrasidine N possesses a complex, dimeric chemical structure. Its systematic IUPAC name is 6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione[1].

Table 1: Chemical Identifiers for Picrasidine N



Identifier	Value
Molecular Formula	C29H22N4O4[1]
Molecular Weight	490.5 g/mol [1]
CAS Number	101219-62-9[1]
PubChem CID	5320557[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **Picrasidine N** is essential for its handling, characterization, and application in research.

Table 2: Physicochemical Properties of Picrasidine N

Property	Value	Source
Melting Point	Not available in search results	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Appearance	Yellow powder	[2]
XLogP3	4.7	[1]

Table 3: Spectroscopic Data for Picrasidine N



Spectroscopic Technique	Data
¹ H NMR	Specific spectral data not available in search results.
¹³ C NMR	Specific spectral data not available in search results.
Mass Spectrometry (MS)	Exact Mass: 490.16410520 Da[1]
Infrared (IR) Spectroscopy	Specific spectral data not available in search results.

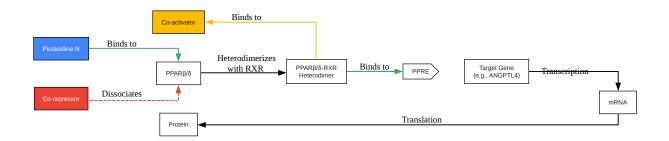
Biological Activity: PPARβ/δ Agonism

Picrasidine N is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor β/δ (PPAR β/δ)[3]. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in a wide array of cellular processes.

The PPARβ/δ Signaling Pathway

Upon activation by an agonist like **Picrasidine N**, PPAR β / δ undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR β / δ -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response. One of the known target genes of the PPAR β / δ pathway is Angiopoietin-like 4 (ANGPTL4), which plays a role in lipid metabolism[4].





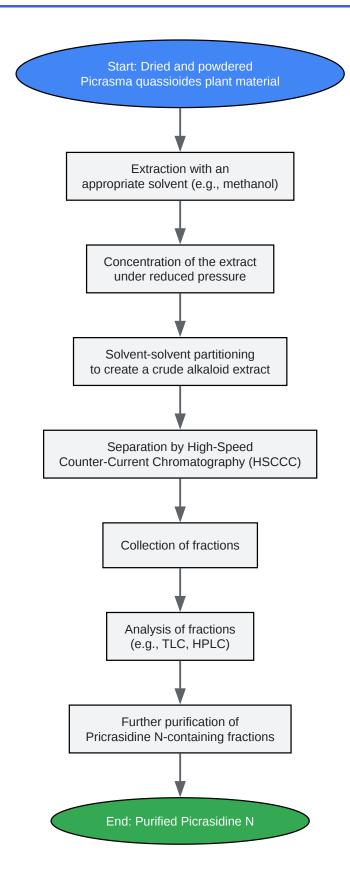
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Picrasidine N Activation of the PPAR β/δ Signaling Pathway.

Experimental Protocols Isolation of Alkaloids from Picrasma quassioides (General Protocol)

While a specific protocol for the isolation of **Picrasidine N** was not found, the following is a general procedure for isolating alkaloids from Picrasma quassioides using high-speed countercurrent chromatography (HSCCC), which can be adapted for **Picrasidine N**[5][6].





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General Workflow for Alkaloid Isolation.



Methodology:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude extract.
- Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions to enrich the alkaloid fraction.
- HSCCC Separation: The enriched alkaloid extract is separated using HSCCC with an optimized two-phase solvent system. A common system for alkaloids from this plant is nhexane-ethyl acetate-methanol-water[5].
- Fraction Collection and Analysis: Fractions are collected and analyzed by techniques like
 Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to
 identify those containing the compound of interest.
- Purification: Fractions containing Picrasidine N are pooled and subjected to further purification steps, such as recrystallization or preparative HPLC, to yield the pure compound.

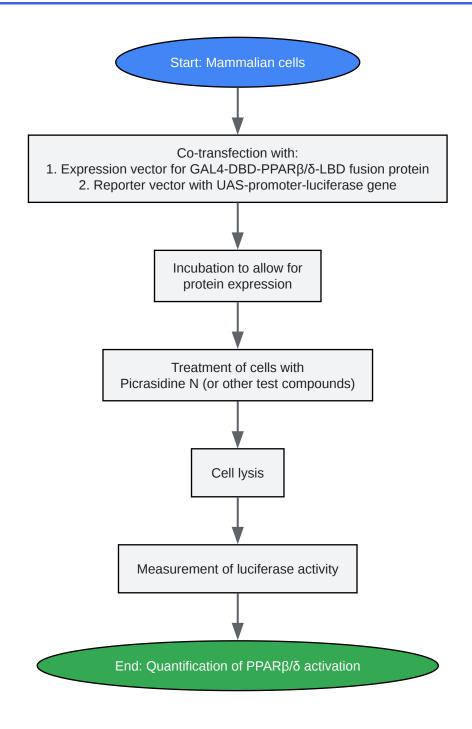
Mammalian One-Hybrid Assay for PPARβ/δ Agonist Screening

This assay is a powerful tool to identify and characterize ligands for nuclear receptors like PPAR β/δ [7].

Principle:

The assay utilizes a chimeric receptor consisting of the ligand-binding domain (LBD) of the target receptor (PPAR β/δ) fused to a heterologous DNA-binding domain (DBD), often from the yeast GAL4 protein. This fusion protein is co-expressed in mammalian cells with a reporter gene (e.g., luciferase) that is under the control of a promoter containing the upstream activating sequence (UAS) recognized by the GAL4 DBD. In the presence of a ligand that binds to the PPAR β/δ LBD, the chimeric receptor activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission from luciferase).





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Workflow for a Mammalian One-Hybrid Assay.

Methodology:

• Cell Culture and Transfection: Suitable mammalian cells (e.g., HEK293T) are cultured and co-transfected with the expression vector for the GAL4-PPARβ/δ LBD fusion protein and the reporter plasmid.



- Compound Treatment: After an appropriate incubation period to allow for protein expression,
 the cells are treated with varying concentrations of Picrasidine N or other test compounds.
- Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
- Data Analysis: The fold-activation of the reporter gene by the test compound is calculated relative to a vehicle control.

Conclusion

Picrasidine N stands out as a promising natural product with selective PPAR β/δ agonist activity. Its complex chemical structure and specific biological function make it a valuable tool for studying the roles of PPAR β/δ in health and disease. Further research to fully elucidate its spectroscopic properties and to explore its therapeutic potential is warranted. The experimental frameworks provided in this guide offer a starting point for researchers interested in investigating this intriguing molecule.

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- To cite this document: BenchChem. [Picrasidine N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677793#picrasidine-n-chemical-structure-and-properties]

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